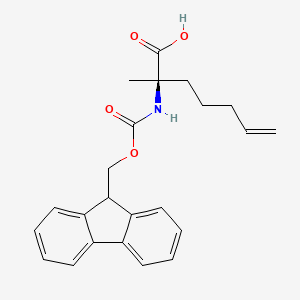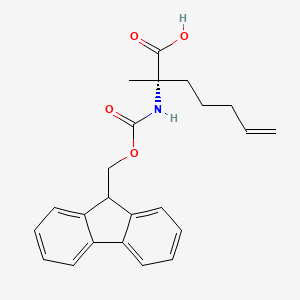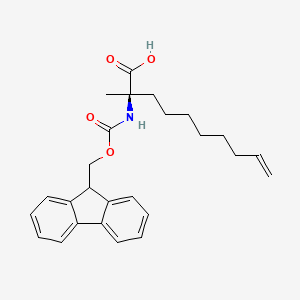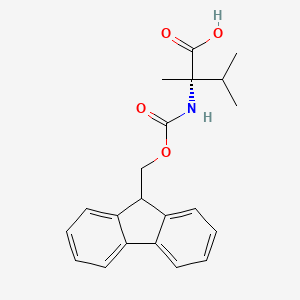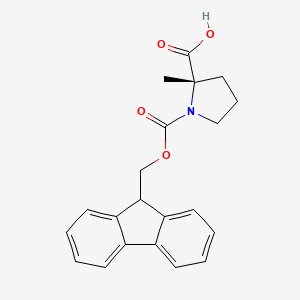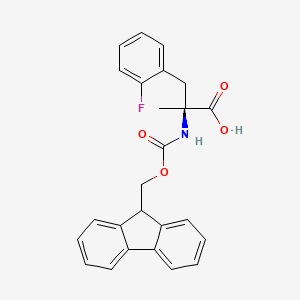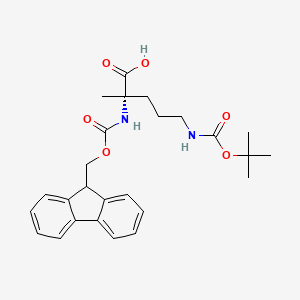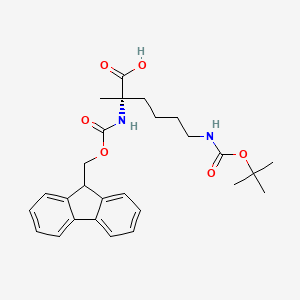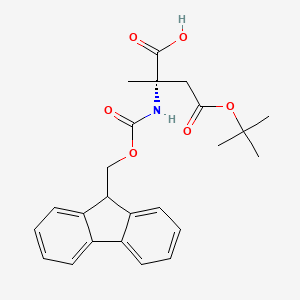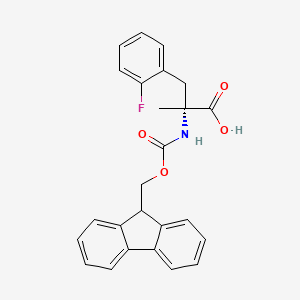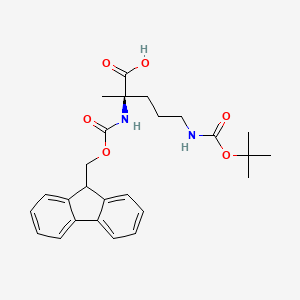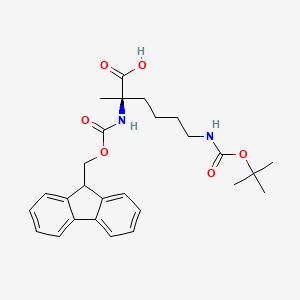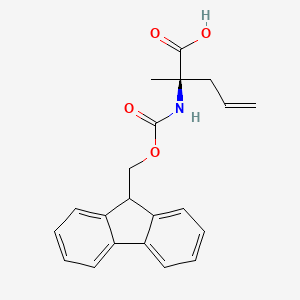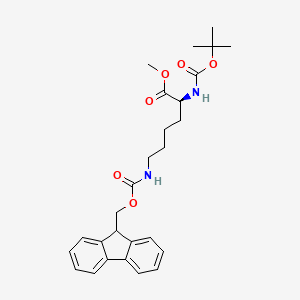
Boc-Lys(Fmoc)-OMe
Overview
Description
“Boc-Lys(Fmoc)-OMe” is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Synthesis Analysis
The synthesis of “Boc-Lys(Fmoc)-OMe” involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .Molecular Structure Analysis
The molecular formula of “Boc-Lys(Fmoc)-OMe” is C26H32N2O6 . Its molecular weight is 468.54 g/mol . The InChI key is UMRUUWFGLGNQLI-QFIPXVFZSA-N .Chemical Reactions Analysis
“Boc-Lys(Fmoc)-OMe” is used in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .Physical And Chemical Properties Analysis
“Boc-Lys(Fmoc)-OMe” is a solid substance . It has an optical activity of [α]20/D −12±1°, c = 1% in DMF . It is stored at a temperature of 2-8°C .Scientific Research Applications
Application in Chemical Research
Summary of the Application
“Boc-Lys(Fmoc)-OMe” is used in the synthesis of Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s . These compounds serve as organogelators, which are able to form stable thermo-reversible organogels in various solvents .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide este (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The resulting mono-substituted cyclo (L-Lys-L-Lys)s are tested for their gelation capabilities using the test tube inversion method .
Results or Outcomes
The synthesized compounds were able to form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents, with the minimum gelation concentration (MGC) in a range of 1%-4% (mass fraction) . The compounds self-assembled into 3D nanofiber, nanoribbon, or nanotube network structures .
Application in Solid-Phase Peptide Synthesis
Summary of the Application
“Boc-Lys(Fmoc)-OMe” is used as a reagent in Fmoc solid-phase peptide synthesis . This method is commonly used for the production of peptides, which are chains of amino acids that can serve various functions in biological systems.
Methods of Application or Experimental Procedures
The synthesis involves the reaction of “Boc-Lys(Fmoc)-OMe” with a resin, such as p-methylbenzhydrylamine (MBHA) resin . The Fmoc group can be removed with piperidine in DMF .
Results or Outcomes
The resulting peptides can be used for various purposes, such as the study of protein function, the development of new pharmaceuticals, and the production of bioactive peptides .
Application in the Synthesis of Organogelators
Summary of the Application
“Boc-Lys(Fmoc)-OMe” is used in the synthesis of organogelators . Organogelators are compounds that can form gels with organic solvents, and they have potential applications in various fields, such as drug delivery, environmental remediation, and materials science.
Methods of Application or Experimental Procedures
The synthesis involves the reaction of “Boc-Lys(Fmoc)-OMe” with other reagents to form the organogelator . The gelation capabilities of the resulting compound are then tested using methods such as the test tube inversion method .
Results or Outcomes
The synthesized organogelators have been found to form stable gels with various solvents . These gels have potential applications in various fields, as mentioned above .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZDVABASFMMF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718456 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Fmoc)-OMe | |
CAS RN |
133628-28-1 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



